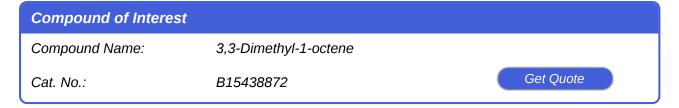


Spectroscopic Analysis of 3,3-Dimethyl-1octene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the unsaturated hydrocarbon **3,3-Dimethyl-1-octene**. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical analysis and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,3-Dimethyl-1-octene**. While direct experimental values for NMR and IR are not fully detailed here, the data is available in comprehensive databases such as the Spectral Database for Organic Compounds (SDBS) and SpectraBase.

Table 1: ¹H NMR Spectroscopic Data for 3,3-Dimethyl-1-octene



Protons	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Vinyl (=CH ₂)	Data not available	d	Data not available
Vinyl (=CH)	Data not available	dd	Data not available
Alkyl (CH ₂)	Data not available	m	Data not available
Methyl (CH₃)	Data not available	t	Data not available
gem-Dimethyl (C(CH ₃) ₂)	Data not available	S	N/A

Note: Detailed ¹H NMR data for **3,3-Dimethyl-1-octene** can be found in the Spectral Database for Organic Compounds (SDBS).

Table 2: 13C NMR Spectroscopic Data for 3,3-Dimethyl-1-

octene

Carbon	Chemical Shift (δ) ppm	
C1 (=CH ₂)	Data not available	
C2 (=CH)	Data not available	
C3 (quaternary)	Data not available	
C4-C7 (alkyl CH ₂)	Data not available	
C8 (alkyl CH₃)	Data not available	
gem-Dimethyl (CH₃)	Data not available	

Note: Detailed 13 C NMR data for **3,3-Dimethyl-1-octene** is available in SpectraBase.[1]

Table 3: Infrared (IR) Spectroscopy Data for 3,3-Dimethyl-1-octene



Functional Group	Wavenumber (cm⁻¹)	Intensity
=C-H stretch (vinyl)	~3080	Medium
C-H stretch (alkane)	~2850-2960	Strong
C=C stretch (alkene)	~1640	Medium-Weak
C-H bend (alkane)	~1365-1465	Medium
=C-H bend (vinyl)	~910, 990	Strong

Note: A representative vapor phase IR spectrum is available in public databases.[1]

Table 4: Mass Spectrometry (MS) Data for 3,3-Dimethyl-

1-octene

m/z	Relative Intensity	Proposed Fragment
140	Low	[M] ⁺ (Molecular Ion)
69	High	[C5H9] ⁺
55	Medium	[C4H7]+
41	High	[C ₃ H ₅] ⁺

Data sourced from PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of liquid, volatile organic compounds like **3,3-Dimethyl-1-octene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A small amount of **3,3-Dimethyl-1-octene** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.



- Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition: A standard one-pulse experiment is performed to obtain the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-tonoise ratio, a spectral width that encompasses all expected proton resonances, and a relaxation delay that allows for full magnetization recovery between pulses.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves broadband decoupling of the proton frequencies to produce a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): A drop of neat (undiluted) **3,3-Dimethyl-1-octene** is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin liquid film.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like 3,3-Dimethyl-1-octene, Gas
 Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of
 the sample in a volatile solvent is injected into the gas chromatograph.
- Chromatographic Separation: The sample is vaporized and travels through a capillary column, which separates it from any impurities.



- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's
 ion source. Electron Impact (EI) is a common ionization method, where high-energy
 electrons bombard the molecules, causing them to ionize and fragment.
- Mass Analysis: The resulting positively charged ions and fragments are accelerated into a
 mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge
 ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



Spectroscopic Analysis Workflow



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References

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